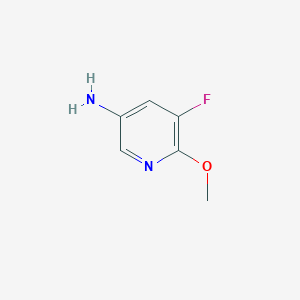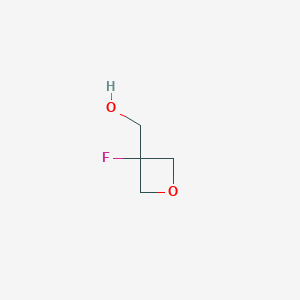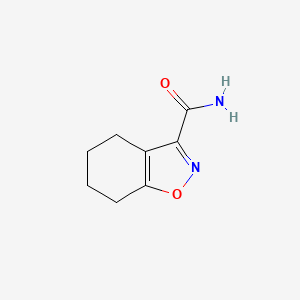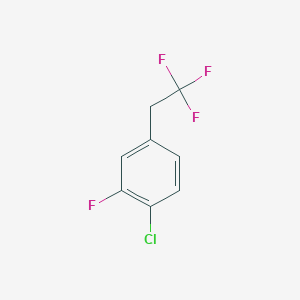
1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene
Übersicht
Beschreibung
1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is a chemical compound with the molecular formula C8H5ClF4 . Its molecular weight is 212.572 . The IUPAC Standard InChI is InChI=1S/C8H5ClF4/c9-7(8(11,12)13)5-1-3-6(10)4-2-5/h1-4,7H .
Molecular Structure Analysis
The molecular structure of 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is a solid . Its empirical formula is C8H5ClF4 . The InChI code is1S/C8H5ClF4/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 .
Wissenschaftliche Forschungsanwendungen
-
Chemical Analysis
- Application : “1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H5ClF4 . It’s used in chemical analysis and research.
- Method of Application : The compound can be analyzed using various techniques such as Gas Chromatography .
- Results : The compound has a molecular weight of 212.572 .
-
Nucleophilic Aromatic Substitution
- Application : This compound could potentially be used in nucleophilic aromatic substitution reactions . These are reactions in which one of the substituents in an aromatic ring is replaced by a nucleophile .
- Method of Application : The specific methods of application would depend on the reaction being performed. A Meisenheimer complex is a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .
- Results : The outcomes would depend on the specific reaction being performed. Nucleophilic aromatic substitution can often lead to products with unique properties due to the presence of the nucleophile .
-
Chemical Database
- Application : This compound is listed in chemical databases like the NIST Chemistry WebBook and CAS Common Chemistry . These databases are used by researchers and scientists to find information about various chemical compounds.
- Method of Application : Users can search for “1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene” in these databases to find information such as its molecular weight, structure, and other properties .
- Results : The compound has a molecular weight of 212.572 .
-
Anesthetic
- Application : Fluorinated compounds like “1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene” could potentially be used in the synthesis of anesthetics like Isoflurane .
- Method of Application : The compound could be incorporated into the anesthetic molecule during the synthesis process. The specific methods would depend on the anesthetic being synthesized .
- Results : The outcomes would depend on the specific anesthetic being synthesized. Incorporating fluorinated compounds can often improve the anesthetic’s properties .
Safety And Hazards
The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and STOT SE (category 3) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
Eigenschaften
IUPAC Name |
1-chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-6-2-1-5(3-7(6)10)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFRUOLUWWWYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



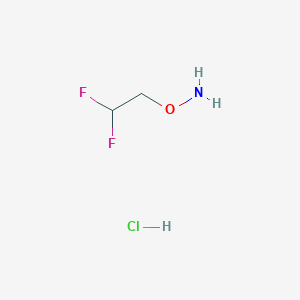
![4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one](/img/structure/B1390487.png)
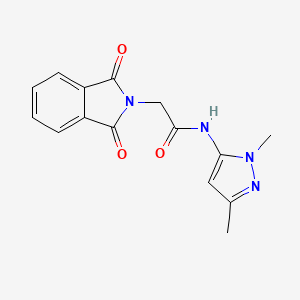
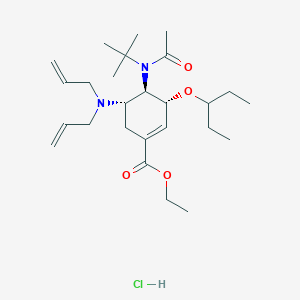
![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)
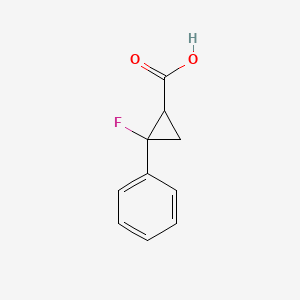
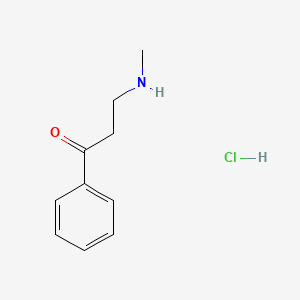
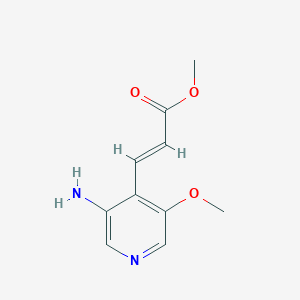
![3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B1390501.png)
